molecular formula C24H27N3O3S2 B2399404 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 683262-96-6

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2399404
CAS No.: 683262-96-6
M. Wt: 469.62
InChI Key: YJSPONCHMCGWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzamide class, characterized by a sulfamoyl group and a 1,3-thiazole moiety. Its structure includes a cyclohexyl(methyl)sulfamoyl substituent at the para position of the benzamide core, coupled with a 5-methyl-4-phenyl-thiazol-2-yl group.

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-17-22(18-9-5-3-6-10-18)25-24(31-17)26-23(28)19-13-15-21(16-14-19)32(29,30)27(2)20-11-7-4-8-12-20/h3,5-6,9-10,13-16,20H,4,7-8,11-12H2,1-2H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSPONCHMCGWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.

    Attachment of the Benzamide Moiety: The benzamide group is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be attached through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Compounds with new functional groups attached to the benzamide or thiazole rings

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is C24H28N4O3S. The compound features a cyclohexyl(methyl)sulfamoyl group attached to a benzamide ring and a thiazole moiety, which contributes to its diverse chemical reactivity and biological activity.

Chemistry

This compound serves as a vital building block in the synthesis of more complex molecules. Its unique functional groups enable it to participate in various chemical reactions, such as:

  • Oxidation : Leading to the formation of sulfoxides and sulfones.
  • Reduction : Resulting in derivatives with modified functional groups.
  • Substitution : Allowing for the attachment of new functional groups to the benzamide or thiazole rings.

Biology

In biological research, this compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies indicate efficacy against various bacterial strains.
  • Antifungal Activity : The compound shows promise in inhibiting fungal growth.
  • Anticancer Effects : Research suggests that it may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor binding .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

  • Cancer Treatment : Investigated for its ability to disrupt cellular processes in cancer cells by inhibiting key metabolic enzymes and intercalating DNA .
  • Infectious Diseases : Its antimicrobial properties may contribute to the development of new treatments for infections.

Unique Characteristics

The distinctive combination of functional groups in this compound contributes to its versatility in research applications. The presence of both cyclohexyl and thiazole rings enhances its interaction capabilities with biological targets.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to disruption of cellular processes.

    Receptor Binding: Binding to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    DNA Interaction: Intercalating into DNA, causing disruption of DNA replication and transcription processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in sulfamoyl substituents and heterocyclic moieties, influencing physicochemical properties and biological activity.

Table 1: Structural Comparison of Analogs
Compound Name / Identifier Sulfamoyl Substituent Heterocycle Substituents Biological Activity (if reported) Reference
Target Compound Cyclohexyl(methyl) 5-methyl-4-phenyl-thiazole N/A (inference based on analogs)
LMM5 () Benzyl(methyl) 4-methoxyphenylmethyl-oxadiazole Antifungal vs. C. albicans
LMM11 () Cyclohexyl(ethyl) Furan-2-yl-oxadiazole Antifungal vs. C. albicans
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide () Phenoxybenzamide 4-methylphenyl-thiazole 129.23% activity (assay unspecified)
4-[benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide () Benzyl(methyl) 4-ethoxy-3-methyl-benzothiazole N/A
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide () Methyl(phenyl) Unsubstituted thiazole N/A

Key Differences and Implications

Benzyl(methyl) (LMM5): May reduce metabolic stability due to aromatic oxidation susceptibility . Diethyl (): Less steric bulk, possibly favoring solubility but reducing target binding affinity .

Heterocyclic Moieties: Thiazole vs. Oxadiazole: The target’s thiazole ring (vs. LMM5/LMM11’s oxadiazole) may alter electronic properties and hydrogen-bonding capacity. 5-methyl-4-phenyl-thiazole (Target): The methyl and phenyl groups introduce steric bulk, which could enhance selectivity for hydrophobic binding pockets compared to unsubstituted thiazoles () .

Biological Activity :

  • LMM5 and LMM11 demonstrated antifungal activity against C. albicans, suggesting sulfamoyl benzamides with oxadiazoles are viable antifungal candidates .
  • The target compound’s thiazole moiety and cyclohexyl group may confer distinct activity profiles, though direct comparative data are lacking.

Physicochemical Properties

  • Solubility : Compounds with polar groups (e.g., methoxy in LMM5) may exhibit better aqueous solubility than the target compound .

Biological Activity

The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thiourea derivatives and haloketones under acidic conditions.
  • Amide Coupling : The benzamide moiety is introduced through an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate bond formation.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit a broad spectrum of antimicrobial activity. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains. For example:

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus10
Escherichia coli15
Candida albicans20

These values indicate that the compound exhibits moderate to strong antimicrobial properties, making it a candidate for further development in therapeutic applications.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies have reported that it can inhibit the growth of fungal strains such as Candida albicans and Candida krusei, with MIC values comparable to established antifungal agents like ketoconazole .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have demonstrated its ability to inhibit cancer cell proliferation. The mechanism appears to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • DNA Interaction : It may intercalate into DNA, disrupting replication and transcription processes.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : By inhibiting enzymes critical for cellular metabolism, the compound disrupts normal cellular functions.
  • Receptor Binding : It may bind to cell surface receptors, triggering intracellular signaling pathways that lead to apoptosis in cancer cells.
  • DNA Intercalation : The ability to intercalate into DNA suggests a mechanism for disrupting genetic processes in both bacterial and cancer cells.

Case Studies and Research Findings

Several studies have evaluated the biological efficacy of thiazole derivatives similar to this compound:

  • Antimicrobial Screening : A study found that various thiazole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Studies : Research has indicated that thiazole derivatives can induce apoptosis in cancer cell lines, suggesting their potential use as chemotherapeutic agents .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide to achieve high yield and purity?

Methodological Answer:
The synthesis of this compound requires meticulous control of:

  • Reaction Conditions : Temperature (typically 60–100°C for cyclization steps), solvent choice (polar aprotic solvents like DMF or THF for nucleophilic substitutions), and reaction time (12–48 hours for multi-step reactions) .
  • Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation and Lawesson’s reagent for thiazole ring cyclization .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water mixtures) to isolate the final product. Analytical techniques such as TLC (Rf tracking) and NMR (to confirm absence of unreacted intermediates) are critical .

Basic: Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for verifying substituent positions (e.g., cyclohexyl group at ~1.2–1.8 ppm, thiazole protons at ~7.5–8.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]+ = 496.2 g/mol) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of sulfamoyl and thiazole modifications on biological activity?

Methodological Answer:

  • Systematic Substituent Variation : Synthesize analogs with (a) altered sulfamoyl groups (e.g., replacing cyclohexyl with aryl) and (b) thiazole substituents (e.g., varying methyl/phenyl groups).
  • Biological Testing : Use standardized in vitro assays (e.g., MTT assay for cytotoxicity on cancer cell lines, MIC assays for antimicrobial activity) to compare IC50 values .
  • Computational Analysis : Molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., tyrosine kinases) and correlate with experimental data .
    Key Finding : Evidence from similar compounds shows that electron-withdrawing groups on the thiazole ring enhance anticancer activity by 30–50% .

Advanced: What mechanistic approaches are recommended to elucidate the compound’s mode of action in enzyme inhibition?

Methodological Answer:

  • Enzyme Kinetics : Conduct Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) using purified targets (e.g., HDACs or topoisomerases).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry of interaction .
  • Mutagenesis Studies : Introduce point mutations in enzyme active sites (e.g., via CRISPR/Cas9) to identify critical residues for binding .
    Note : For thiazole-based analogs, hydrophobic interactions with enzyme pockets are often pivotal, as seen in PubChem data .

Advanced: How can computational modeling predict metabolic stability and toxicity profiles of this compound?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel liability .
  • Metabolic Pathway Simulation : CYP450 isoform-specific metabolism (e.g., CYP3A4) can be modeled using Schrödinger’s BioLuminate.
  • Limitations : In silico predictions must be validated with in vitro hepatocyte assays and Ames tests for genotoxicity .

Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Methodological Answer:

  • Broth Microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects over 24 hours.
  • Controls : Include positive controls (e.g., ciprofloxacin) and vehicle controls (DMSO <1%) to exclude solvent toxicity .

Advanced: How can crystallography or cryo-EM be applied to study the compound’s interaction with biological targets?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases) to resolve binding modes at 2–3 Å resolution.
  • Cryo-EM : Suitable for larger complexes (e.g., ribosomes) if the compound induces conformational changes .
  • Data Interpretation : Electron density maps should highlight key interactions (e.g., hydrogen bonds with sulfamoyl groups) .

Basic: What are the best practices for ensuring reproducibility in biological assays involving this compound?

Methodological Answer:

  • Standardized Protocols : Follow CLSI guidelines for antimicrobial testing or NCCN guidelines for cancer cell line screening .
  • Batch Consistency : Characterize multiple synthesis batches via HPLC and NMR to confirm identical profiles .
  • Data Reporting : Include Z’-factor (>0.5) in high-throughput screens to validate assay robustness .

Advanced: How do solvent polarity and pH influence the compound’s stability in solution?

Methodological Answer:

  • Stability Studies : Use accelerated degradation tests (40°C/75% RH) in buffers (pH 1–9) and monitor via HPLC.
  • Key Findings : Similar benzamide derivatives show optimal stability in neutral pH (t1/2 > 30 days) but degrade rapidly under acidic conditions (t1/2 < 7 days) .
  • Solvent Selection : DMSO for long-term storage (-20°C); avoid aqueous solutions >48 hours to prevent hydrolysis .

Advanced: What strategies can mitigate off-target effects in in vivo studies?

Methodological Answer:

  • Proteome Profiling : Use affinity pull-down assays with biotinylated analogs to identify off-target binding partners .
  • Dose Optimization : Conduct PK/PD studies in rodent models to establish therapeutic indices (e.g., LD50 vs. ED50) .
  • Structural Refinement : Introduce polar groups (e.g., hydroxyl) to reduce lipophilicity and nonspecific membrane interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.